N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves creating derivatives through specific reactions. For instance, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substitutions at specific positions with various substituted acetamides, confirming chemical structures through NMR, IR, and Mass spectra methods (Sunder & Maleraju, 2013). Similar synthetic approaches are likely used for the synthesis of "N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide".
Molecular Structure Analysis
Molecular structure analysis of related compounds involves examining different molecular conformations. Narayana et al. (2016) described the different molecular conformations and hydrogen bonding in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, illustrating the diversity in molecular structures (Narayana et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds are often determined through various biological and chemical tests. The reactivity and interaction of these compounds with other chemicals can reveal their potential applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. Studies like those by Hu Jingqian et al. (2016) on similar compounds provide insights into these aspects through methods like single-crystal X-ray diffraction (Hu Jingqian et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key to determining the compound's potential applications. Research by Sarhan, Lateef, and Waheed (2017) on metal complexes of related compounds showcases the methods to explore these properties (Sarhan, Lateef, & Waheed, 2017).
properties
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-9-17(22(3)20-14)12-21(2)19(25)13-23-11-16(10-18(23)24)15-7-5-4-6-8-15/h4-9,16H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVCWTBAACQWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN(C)C(=O)CN2CC(CC2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
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